1,2,4,5-Tetrachlorobenzene 13C6
Overview
Description
1,2,4,5-Tetrachlorobenzene is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 4, and 5 . It appears as odorless white flakes or chunky solid . It is a degradation byproduct of pentachlorobenzene and hexachlorobenzene and is an important marker in environmental analysis .
Synthesis Analysis
1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes .Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetrachlorobenzene has been determined by combining electron diffraction data with dipolar . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The concentrations of three coexisting chlorobenzene congeners change in the form of wave. The anaerobic degradation activity of HCB is reduced due to the feedback inhibition caused by accumulation of coexisting chlorobenzene congeners .Physical and Chemical Properties Analysis
1,2,4,5-Tetrachlorobenzene has a molecular weight of 215.892 . It has a boiling point of 516.2 K and a fusion point of 412.2 K . The vaporization enthalpy is 60.7 kJ/mol .Scientific Research Applications
Molecular Structure Analysis
1,2,4,5-Tetrachlorobenzene (TeCB) has been a subject of study for understanding molecular structures. Research has focused on determining the molecular structures of TeCB in different states, such as gaseous and crystalline forms. For example, the molecular structure of gaseous TeCB has been determined using least-squares refinements based on electron-diffraction intensity data, revealing a planar structure with D2h symmetry (Strand & Cox, 1966). Additionally, the crystallographic phase transition of TeCB has been studied using 35Cl nuclear quadrupole resonance, indicating a first-order displacive transition (Martín, 1992).
Environmental and Chemical Process Studies
TeCB has been utilized in studies focusing on environmental pollution and chemical processes. Investigations into the degradation of chlorobenzenes, including TeCB, by specific bacterial strains have been conducted to understand the process of reductive dechlorination under anaerobic conditions, a critical step in the biodegradation of these pollutants (Adrian et al., 2000). Research on the palladium-catalyzed hydrodehalogenation of TeCB in water-ethanol mixtures has also been performed, contributing to the development of soil remediation technologies for halogenated hydrophobic organic contaminants (Wee & Cunningham, 2008).
Phase Transition and Solidification Studies
TeCB has been extensively used in studies related to phase transitions and solidification behavior. The solidification behavior of binary organic eutectics and monotectics, including the TeCB system, hasbeen analyzed to understand the thermodynamics and kinetics of phase transitions. Such studies provide valuable insights into the properties of mixed systems, contributing to the development of materials with specific characteristics (Rai et al., 1999).
Safety and Hazards
Exposure to 1,2,4,5-tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe. It can also affect the mucous membranes . In addition, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life .
Mechanism of Action
Target of Action
1,2,4,5-Tetrachlorobenzene 13C6 is a degradation byproduct of pentachlorobenzene and hexachlorobenzene . It is primarily used as an environmental marker in environmental analysis
Biochemical Pathways
As a degradation byproduct of pentachlorobenzene and hexachlorobenzene, it may be involved in similar biochemical pathways .
Result of Action
It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it may be generated when organic compounds are burned or exposed to a large source of energy in the presence of a chlorine source . The pH of the environment can also influence its degradation behavior .
Biochemical Analysis
Biochemical Properties
It is known that tetrachlorobenzenes can interact with various enzymes and proteins
Cellular Effects
1,2,4,5-Tetrachlorobenzene 13C6 may have various effects on cells. It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that tetrachlorobenzenes can be metabolized by certain bacteria
Properties
IUPAC Name |
1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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